molecular formula C6H4N2O B1610962 2-Formyl-1H-pyrrole-3-carbonitrile CAS No. 56164-43-3

2-Formyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1610962
CAS No.: 56164-43-3
M. Wt: 120.11 g/mol
InChI Key: XVMOMFYYUXUNFR-UHFFFAOYSA-N
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Description

2-Formyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

2-Formyl-1H-pyrrole-3-carbonitrile serves as a key intermediate in the synthesis of various structurally complex and biologically active molecules. For instance, it has been used in the formation of pyrrole derivatives that exhibit potential insecticidal activities. The structural versatility of this compound allows for the creation of compounds with varied biological activities, including those that target specific pests in agricultural applications. The synthesis of biologically active pyrrole derivatives, such as those tested against the cotton leafworm, Spodoptera littoralis, demonstrates the compound's utility in developing new insecticidal agents with high efficacy and specificity (Abdelhamid et al., 2022).

Catalytic Applications

The compound has also been explored for its role in catalysis, particularly in reactions involving carbon dioxide. Studies have shown its potential in the functionalization of CO2, a process of significant interest for both synthetic chemistry and environmental applications. For example, research into the selective hydrosilylation of CO2 to produce silylformate highlights the catalytic capabilities of related structures, which could pave the way for more efficient and sustainable chemical processes (Ojeda‐Amador et al., 2019).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of this compound have been investigated for their corrosion inhibition properties. The study of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments showcases the potential of these compounds to protect industrial materials from degradation, which is crucial for extending the lifespan of metal components in harsh chemical conditions (Verma et al., 2015).

Electrochemical Properties

Furthermore, the electrochemical properties of this compound derivatives have been explored, revealing their potential in the development of electroactive materials. The synthesis and characterization of an osmium-functionalized pyrrole monomer demonstrate its utility in creating electroactive films with applications ranging from sensors to catalysis. These materials exhibit significant redox activity and could be tailored for specific electrochemical applications, highlighting the compound's versatility in material science (Foster et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-formyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-8-6(5)4-9/h1-2,4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMOMFYYUXUNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575836
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56164-43-3
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56164-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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